REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:11]2[CH:14]=[CH:18][CH:17]=[CH:16]2)=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=CC(=C(C1)O)N
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Name
|
|
Quantity
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9.8 g
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Type
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reactant
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Smiles
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COC1OC(CC1)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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[N+](=O)([O-])C=1C=CC(=C(C1)O)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |